2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide
Description
Historical Context of Enamide Research
The exploration of enamides traces its roots to the mid-20th century, when enamine chemistry was first systematized by Gilbert Stork. Early studies focused on enamines as enol surrogates in alkylation and conjugate addition reactions. However, the inherent hydrolytic instability of enamines limited their utility in multi-step syntheses. This limitation spurred interest in enamides, where the replacement of alkyl groups with acyl substituents enhanced stability while preserving nucleophilic reactivity at the β-carbon.
A paradigm shift occurred in 2021 with the work of Maulide and colleagues, who demonstrated a one-step synthesis of enamides via electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride. This breakthrough eliminated the need for prefunctionalized substrates, enabling direct access to structurally diverse enamides like 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide. Such methodological advances have revitalized enamide research, particularly in natural product synthesis.
Position within Enamide Chemical Classification Systems
This compound belongs to the subclass of β,β-disubstituted enamides, characterized by electron-withdrawing and donating groups at the α- and β-positions, respectively. Its classification can be analyzed through three lenses:
Table 1: Structural Classification of Select Enamides
| Compound Name | Substituents | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | Cyano, dimethylamino, isopropyl | C9H15N3O | 219793-78-9 |
| Hexadec-9-enamide | Long alkyl chain | C16H31NO | 54523682 |
| (E)-2-cyano-3-(dimethylamino)prop-2-enamide | Cyano, dimethylamino | C6H9N3O | 120650-89-7 |
The compound’s trisubstituted structure distinguishes it from simpler enamides, with the isopropyl group introducing steric bulk that modulates reactivity. The cyano group’s strong electron-withdrawing effect polarizes the enamide system, while the dimethylamino group provides electron density through resonance. This duality enables participation in both nucleophilic and electrophilic reaction pathways.
Theoretical Significance in Organic Chemistry
The compound’s theoretical importance stems from three key attributes:
Amphiphilic Reactivity : The conjugated system allows simultaneous stabilization of partial positive charge at Cβ (via cyano withdrawal) and negative charge at N (through dimethylamino donation). This facilitates unique cyclization modes, such as [3 + 2] annulations with dipolarophiles.
Steric Modulation : The isopropyl substituent creates a chiral environment that could potentially be exploited in asymmetric syntheses. While current literature focuses on racemic systems, computational studies suggest that bulky N-substituents may enhance enantioselectivity in transition metal-catalyzed reactions.
Electronic Tuning : Comparative studies with analogous enamides reveal that the cyano group lowers the LUMO energy by approximately 1.2 eV compared to carbonyl-substituted derivatives, as calculated using density functional theory (DFT). This enhanced electrophilicity at Cβ enables reactions with weak nucleophiles under mild conditions.
Conceptual Framework for Advanced Enamide Research
Four emerging research directions highlight the compound’s potential:
Table 2: Future Research Applications
The compound’s structural complexity compared to simpler enamides (e.g., hexadec-9-enamide) positions it as a testbed for probing electronic effects in pericyclic reactions. Recent computational work suggests that the dimethylamino group could participate in non-covalent interactions (e.g., hydrogen bonding) during transition state formation, a hypothesis yet to be experimentally verified.
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXIQPEPITUOJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable nitrile with a dimethylamine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
2-Cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide has been investigated for its potential as a pharmaceutical agent due to its ability to act as a Michael acceptor. This property allows it to participate in nucleophilic addition reactions with thiols and amines, making it a candidate for developing covalent inhibitors targeting specific proteins involved in disease pathways.
Case Study : Research indicates that compounds with similar structures have shown promise as inhibitors of kinases involved in cancer progression. For example, derivatives of acrylamide compounds have been used to selectively inhibit kinases such as JNK (c-Jun N-terminal kinase), which plays a role in cell proliferation and survival .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:
- Building Block for Complex Molecules : The cyano group can be transformed into various functional groups through hydrolysis or reduction, allowing for the synthesis of more complex organic molecules.
- Synthesis of Heterocycles : The presence of the dimethylamino group enhances nucleophilicity, facilitating the formation of heterocyclic compounds through cyclization reactions.
Mechanism of Action
The mechanism by which 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide
- CAS Number : 219793-78-9
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- Key Features: Contains a cyano group (-CN), a dimethylamino (-N(CH₃)₂) substituent, and an isopropylamide (-N-(propan-2-yl)) moiety. Predicted physical properties: Density = 1.021 g/cm³, Boiling Point = 423.3°C, pKa = 11.47 .
Structural Significance: The compound is an α,β-unsaturated enamide, where the conjugated system (C=C-N-C=O) and electron-withdrawing cyano group may influence reactivity and intermolecular interactions.
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares the target compound with structurally related acrylamides and cyanopropenamides:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound is electron-donating, which may stabilize the enamide system via resonance. In contrast, nitro or cyano substituents (e.g., in ) increase electrophilicity, making these analogs more reactive toward nucleophiles . The hydroxynaphthyl group in introduces both electron-donating (-OH) and electron-withdrawing (aromatic) effects, creating a polarized system for intermolecular interactions .
- The target compound’s isopropyl group balances steric bulk and solubility .
Biological Activity
2-Cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide, a compound belonging to the class of cyano derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_6H_9N_3O. The compound features a cyano group, a dimethylamino group, and an amide linkage which are critical for its biological activity.
Antitumor Activity
Recent studies indicate that compounds with similar cyano and dimethylamino functionalities exhibit significant antitumor properties. For instance, derivatives of cinnamic acid have shown cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cells, with IC50 values ranging from 42 to 166 µM . The presence of electron-withdrawing groups like the cyano group enhances the cytotoxicity of these compounds.
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated antimicrobial activities. For example, certain cinnamic acid derivatives have been reported to exhibit antibacterial and antifungal properties, contributing to their potential use in treating infections . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively . The antioxidant activity can be attributed to the presence of phenolic or polyphenolic groups, which are known to donate electrons and neutralize free radicals.
Study on Cinnamic Acid Derivatives
A study investigated the biological activity of various cinnamic acid derivatives, including those with cyano groups. The findings revealed significant inhibition of lipid peroxidation and lipoxygenase activity, indicating potential as anti-inflammatory agents . The most potent derivatives showed IC50 values as low as 6 µM for lipoxygenase inhibition.
Cytotoxicity Assessment
In another study focusing on the cytotoxic effects of related compounds, it was found that the introduction of a cyano group significantly increased the selectivity towards cancer cells compared to normal cells. This selectivity is vital for developing safer therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step approach starting with substituted aniline derivatives. Key steps include:
- Reduction of nitro groups : Iron powder in acidic conditions reduces nitro to amine intermediates .
- Acylation : Reaction of the amine intermediate with acryloyl chloride or cyanoacetamide derivatives in the presence of a base (e.g., triethylamine) to form the enamide backbone .
- Cyano group introduction : Condensation reactions using cyanoacetic acid under dehydrating conditions . Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms the (E)-configuration of the prop-2-enamide moiety .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, cyano group absence in proton spectra) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: ~180.1136) .
Q. What are the key physicochemical properties influencing its solubility and stability in research applications?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, acetone) but insoluble in water due to the hydrophobic dimethylamino and isopropyl groups .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at –20°C in inert atmospheres is recommended .
- Melting point : Reported range of 228–230°C for structurally similar enamide derivatives .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., NMR vs. crystallography) be resolved for this compound?
- Case study : Discrepancies in double-bond configuration (E/Z) may arise from dynamic effects in solution (NMR) vs. static solid-state (crystallography). Use variable-temperature NMR to assess conformational flexibility .
- Density Functional Theory (DFT) : Compare computed H chemical shifts with experimental NMR data to validate proposed conformers .
- Synchrotron XRD : High-resolution data can resolve electron density ambiguities in crystallographic models .
Q. What strategies optimize the compound’s synthetic yield when scaling up for biological assays?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reduction efficiency in nitro-to-amine steps .
- Flow chemistry : Continuous flow systems enhance acylation step control, reducing side-product formation .
- Purification : Flash chromatography (40% ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .
Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism of action?
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock; prioritize residues near the cyano and dimethylamino groups for mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to purified protein targets .
- Cellular assays : Measure IC in viability assays (e.g., MTT) and correlate with structural analogs to identify pharmacophores .
Q. What analytical approaches validate the compound’s stability under physiological conditions for in vitro studies?
- HPLC-UV/MS stability assays : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid at 37°C over 24–72 hours .
- LC-QTOF : Identify degradation products (e.g., hydrolysis of the enamide bond) .
- Circular Dichroism (CD) : Track conformational changes in protein-compound complexes under varying pH/temperature .
Methodological Considerations
- Avoiding common pitfalls :
- Advanced tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
